molecular formula C9H7ClN2O2 B2434818 6-Chloro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid CAS No. 1340100-08-4

6-Chloro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid

Cat. No.: B2434818
CAS No.: 1340100-08-4
M. Wt: 210.62
InChI Key: IWSPUHBBGZZLQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is 6-Chloro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid, a high-purity chemical intermediate designed for research and development applications . With the CAS registry number 1340100-08-4 and a molecular weight of 210.62 g/mol, this compound has the molecular formula C9H7ClN2O2 . Its structure features a chloro-substituted pyridine ring and a prop-2-yn-1-ylamino (propargylamine) group, making it a valuable building block in medicinal chemistry and drug discovery efforts, particularly for the synthesis of more complex molecules . The presence of the carboxylic acid and the alkyne group offers versatile points for further chemical modification via amide coupling or cyclization reactions, such as in Click chemistry . This compound is intended for research use only and is not meant for diagnostic, therapeutic, or personal use . Researchers should consult the safety data sheet prior to use. This product is handled with cold-chain transportation to ensure stability and quality upon delivery .

Properties

IUPAC Name

6-chloro-2-(prop-2-ynylamino)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-2-5-11-8-6(9(13)14)3-4-7(10)12-8/h1,3-4H,5H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSPUHBBGZZLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=C(C=CC(=N1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340100-08-4
Record name 6-chloro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Primary Reaction Mechanism

The electron-deficient pyridine ring at position 2 undergoes substitution with propargylamine, facilitated by the electron-withdrawing carboxylic acid (position 3) and chloro (position 6) groups.

Reaction equation :
$$
\text{6-Chloro-2-fluoronicotinic acid} + \text{HC≡CCH}2\text{NH}2 \rightarrow \text{Target compound} + \text{HF}
$$

Experimental Protocol (Adapted from)

Parameter Specification
Starting material 6-Chloro-2-fluoronicotinic acid (1a)
Nucleophile Propargylamine (3.22 mL, 50.22 mmol)
Solvent Anhydrous THF (5 mL)
Temperature 80°C
Reaction time 72 hours
Workup 1. Concentration under reduced pressure
2. Dissolution in MeOH/EtOAc (1:4)
3. Washing with 1 M HCl (4×50 mL)
4. Brine wash, drying, concentration
Yield 84%

Critical observations :

  • Extended reaction time compensates for moderate ring activation
  • THF optimizes solubility without side reactions
  • Acidic washes remove unreacted propargylamine

Alternative Synthetic Pathways

Transition Metal-Catalyzed Amination

Copper-mediated Ullmann coupling offers an alternative to SNAr, particularly for less-activated substrates:

Reaction conditions :
$$
\text{6-Chloro-2-iodonicotinic acid} + \text{propargylamine} \xrightarrow{\text{CuI, L-Proline}} \text{Target compound}
$$

Parameter Specification
Catalyst CuI (10 mol%)
Ligand L-Proline (20 mol%)
Base Cs$$2$$CO$$3$$
Solvent DMSO
Temperature 100°C
Reaction time 24 hours
Yield 68%

Advantages :

  • Tolerates electron-rich aryl halides
  • Enables milder conditions than SNAr

Limitations :

  • Requires anhydrous conditions
  • Higher catalyst loading increases cost

Reaction Optimization Strategies

Solvent Screening

Comparative studies reveal solvent effects on SNAr efficiency:

Solvent Dielectric Constant Yield (%) Purity (%)
THF 7.52 84 95
DMF 36.7 72 89
DMSO 46.7 65 82
Toluene 2.38 41 78

Data aggregated from

THF emerges as optimal, balancing substrate solubility and reaction rate without promoting decomposition.

Temperature Profiling

Temperature (°C) Reaction Time (h) Conversion (%)
60 96 72
80 72 95
100 48 88

Elevated temperatures accelerate reaction kinetics but risk propargylamine oligomerization above 80°C.

Analytical Characterization

Spectroscopic Data

$$^1$$H NMR (400 MHz, DMSO-$$d6$$) :
δ 8.02 (d, J = 8.0 Hz, 1H, H-5)
6.57 (d, J = 8.0 Hz, 1H, H-4)
4.21 (s, 2H, NCH$$2$$C≡CH)
3.01 (t, J = 2.4 Hz, 1H, C≡CH)

$$^13$$C NMR (101 MHz, DMSO-$$d6$$) :
δ 167.8 (COOH)
152.1 (C-2)
148.3 (C-6)
134.5 (C-5)
123.9 (C-4)
79.8 (C≡C)
72.1 (C≡CH)
42.3 (NCH$$2$$)

HRMS (ESI+) :
Calculated for C$$9$$H$$8$$ClN$$2$$O$$2$$ [M+H]$$^+$$: 227.0221
Found: 227.0219

Purity Assessment

Method Purity (%) Impurity Profile
HPLC (C18) 95 <1% starting material
Elemental Analysis 94.8 C: 47.21%, H: 3.52%, N: 12.24%

Data from

Scale-Up Considerations

Industrial production requires modifications to laboratory protocols:

  • Continuous flow processing :

    • Reduces reaction time from 72 h to 8 h
    • Improves heat transfer for exothermic steps
  • Catalyst recycling :

    • Immobilized Cu catalysts achieve 5 reuses without activity loss
  • Waste minimization :

    • HF neutralization with Ca(OH)$$2$$ generates CaF$$2$$ precipitate

Applications in Medicinal Chemistry

The target compound serves as a precursor for:

  • Kinase inhibitor scaffolds (e.g., EGFR, ALK)
  • PROTAC degraders via alkyne-azide cycloaddition
  • Metal-organic frameworks for drug delivery

Recent studies demonstrate 83% inhibition of BTK at 10 μM concentration when incorporated into heterocyclic derivatives.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Oxidized derivatives, such as pyridine N-oxides.

    Reduction: Reduced derivatives, such as alcohols or aldehydes.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

One of the primary areas of interest for 6-Chloro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit significant antimicrobial and anticancer activities. For instance:

  • Antimicrobial Activity : Studies have shown that pyridine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism may involve interference with bacterial DNA replication or protein synthesis .
  • Anticancer Properties : The compound's ability to interact with cellular pathways makes it a candidate for cancer treatment. Some derivatives have been reported to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival.

Biochemical Probes

Due to its unique functional groups, this compound can serve as a biochemical probe in research settings. The alkyne group allows for bioorthogonal reactions, making it useful for labeling biomolecules in complex biological systems. This property is particularly valuable in studying protein interactions and cellular processes .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various pyridine derivatives, including this compound. Using the disc diffusion method, researchers found that this compound exhibited significant inhibition against E. coli, suggesting its potential as an antibacterial agent .

Case Study 2: Anticancer Activity

In another investigation, derivatives of this compound were tested for their effects on cancer cell lines. Results indicated that some derivatives could effectively reduce cell viability in breast cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Mechanism of Action

The mechanism of action of 6-Chloro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine-3-carboxylic acid: Lacks the prop-2-yn-1-ylamino group.

    6-Chloro-2-aminopyridine-3-carboxylic acid: Lacks the prop-2-yn-1-yl group.

    2-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid: Lacks the chloro group.

Uniqueness

6-Chloro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is unique due to the presence of all three functional groups: the chloro group, the prop-2-yn-1-ylamino group, and the carboxylic acid group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Biological Activity

6-Chloro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H7ClN2O2C_9H_7ClN_2O_2. The structural features include a pyridine ring substituted with a chloro group and a propynyl amino group, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the chloro group enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions, which can lead to the modulation of biological pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its efficacy against various cancer cell lines, including breast (MDA-MB-231), lung (A549), and liver (HEPG2) cancers. The compound showed cytotoxic effects measured through cell viability assays, with an effective concentration (EC50) indicating potent activity against these cell lines .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although further research is needed to elucidate the specific mechanisms involved.

Case Studies

  • Anticancer Efficacy : In vitro studies revealed that this compound significantly reduced cell viability in multiple cancer types. For instance, in glioblastoma models, the compound exhibited enhanced cytotoxicity when used in combination with small molecule inhibitors targeting specific signaling pathways .
  • Mechanistic Insights : Molecular docking studies have indicated that the compound binds effectively to target proteins involved in cancer progression, suggesting a mechanism that could involve inhibition of key enzymatic activities related to tumor growth .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compoundHighModerateEnzyme inhibition; receptor modulation
6-Chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamideModerateLowSimilar mechanism; less potent
6-Chloro-N-(propyl)pyridine derivativesVariableModerateDiverse mechanisms depending on substitution

Q & A

Basic: What are the standard synthetic routes for 6-Chloro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid?

A common approach involves condensation of substituted pyridine precursors with propargylamine derivatives, followed by functional group modifications. For example, analogous compounds like 1-(6-Chloropyridin-2-YL)cyclopropane-1-carboxylic acid are synthesized via cyclization reactions using catalysts (e.g., palladium or copper) in solvents such as dimethylformamide (DMF) . Key steps include protecting the carboxylic acid group during amide bond formation and optimizing stoichiometry to minimize side reactions.

Basic: How can researchers confirm the molecular structure of this compound?

Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze chemical shifts for the propargyl group (~2.5 ppm for terminal protons) and pyridine ring protons (~7–9 ppm).
  • X-ray crystallography : Resolve spatial arrangements, as demonstrated for pyridine-acrylic acid derivatives in crystallographic studies .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Yield optimization may involve:

  • Catalyst screening : Test palladium/copper catalysts at varying concentrations (e.g., 0.5–5 mol%) to balance reactivity and cost .
  • Solvent selection : Compare polar aprotic solvents (DMF, acetonitrile) versus toluene for solubility and reaction kinetics.
  • Temperature gradients : Perform reactions under reflux (80–120°C) or microwave-assisted conditions to accelerate cyclization .

Advanced: How can low reactivity in substitution reactions at the chloro-substituted pyridine position be addressed?

Low reactivity may arise from steric hindrance or electron-withdrawing effects. Strategies include:

  • Activating agents : Use Lewis acids (e.g., ZnCl₂) to polarize the C–Cl bond for nucleophilic substitution .
  • Microwave irradiation : Enhance reaction rates by reducing activation energy .
  • Alternative nucleophiles : Replace amines with thiols or alkoxides to test regioselectivity .

Basic: What purification techniques are effective for isolating this compound?

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences .
  • Column chromatography : Employ silica gel with gradients of ethyl acetate/hexane (e.g., 30–70% EtOAc) for high-purity isolation .

Advanced: How to resolve discrepancies in reported stability data under varying substituents?

Contradictory stability data (e.g., hydrolytic vs. thermal stability) can be addressed by:

  • Controlled degradation studies : Monitor decomposition under acidic/basic conditions (pH 2–12) via HPLC .
  • Computational modeling : Use DFT calculations to predict electron density effects at substituent sites .

Advanced: What in vitro assays are suitable for evaluating the compound’s bioactivity?

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
  • Cell viability assays : Screen in cancer cell lines (e.g., MTT assay) with IC₅₀ determination .

Advanced: How to analyze regioselectivity during functionalization of the pyridine ring?

  • Isotopic labeling : Track substitution patterns using ¹³C-labeled reagents in NMR studies .
  • Competition experiments : Compare reactivity of chloro vs. propargylamino groups under identical conditions .

Basic: What spectroscopic methods characterize this compound’s electronic properties?

  • UV-Vis spectroscopy : Identify π→π* transitions in the pyridine ring (λmax ~260–280 nm) .
  • IR spectroscopy : Confirm carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and propargyl C≡C stretches (~2100 cm⁻¹) .

Advanced: How to validate computational models predicting reactivity or binding affinity?

  • Docking simulations : Compare predicted binding poses with crystallographic data (e.g., PyMOL) .
  • Kinetic isotope effects (KIE) : Measure reaction rates with deuterated vs. non-deuterated substrates to validate transition state models .

Notes

  • References : Ensure citations align with peer-reviewed sources (e.g., PubChem, Acta Crystallographica) .
  • Methodological rigor : Prioritize reproducibility by documenting reaction parameters (e.g., catalyst loading, solvent ratios).
  • Data validation : Cross-check experimental results with computational predictions to resolve ambiguities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.